Nanomolar Activation of RNase L vs. Micromolar PARP Inhibition by Benzamide
N-(1-cyanopropyl)benzamide activates RNase L with an IC50 of 2.30 nM [1]. In contrast, unsubstituted benzamide acts as a PARP inhibitor with an IC50 of 3.3 μM [2]. The cyanopropyl substitution shifts the target profile from PARP inhibition to RNase L activation and improves apparent potency by over three orders of magnitude.
| Evidence Dimension | In vitro potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.30 nM |
| Comparator Or Baseline | Benzamide IC50 = 3.3 μM (PARP inhibition) |
| Quantified Difference | Approximately 1,400-fold lower concentration required |
| Conditions | RNase L activation measured by inhibition of protein synthesis in mouse L cell extracts [1]; PARP inhibition in biochemical assay [2] |
Why This Matters
The shift in target profile and improved potency justify selecting N-(1-cyanopropyl)benzamide over generic benzamide for projects focused on RNase L-mediated pathways or interferon signaling.
- [1] BindingDB. Affinity Data for BDBM50025002: IC50 = 2.30 nM for RNase L activation. View Source
- [2] Benzamide. PubChem Compound Summary for CID 2331. View Source
